molecular formula C4H7ClO2 B1584251 3-Chlorobutyric acid CAS No. 1951-12-8

3-Chlorobutyric acid

Cat. No.: B1584251
CAS No.: 1951-12-8
M. Wt: 122.55 g/mol
InChI Key: XEEMVPPCXNTVNP-UHFFFAOYSA-N
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Description

3-Chlorobutyric acid, also known as 3-chlorobutanoic acid, is an organic compound with the molecular formula C4H7ClO2. It is a derivative of butyric acid where a chlorine atom is substituted at the third carbon position. This compound is a colorless to almost colorless liquid and is known for its use in various chemical syntheses and industrial applications.

Scientific Research Applications

3-Chlorobutyric acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in studies involving metabolic pathways and enzyme reactions.

    Medicine: It serves as a precursor for the synthesis of certain drugs and therapeutic agents.

    Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

3-Chlorobutyric acid is a questionable carcinogen with experimental tumorigenic data . It causes burns (Risk Statement 34) and emits toxic fumes of Cl− when heated to decomposition . In case of contact with eyes, it’s advised to rinse immediately with plenty of water and seek medical advice (Safety Statement 26) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobutyric acid can be synthesized through several methods. One common method involves the chlorination of butyric acid. This process typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the reaction is carried out under controlled conditions to ensure the selective substitution at the third carbon position.

Industrial Production Methods: In industrial settings, this compound is often produced through the chlorination of butyric acid using chlorine gas in the presence of a catalyst. The reaction is conducted at elevated temperatures to achieve high yields. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobutyric acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to produce corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of this compound can yield butyric acid or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Hydroxybutyric acid, aminobutyric acid, or alkoxybutyric acid.

    Oxidation: Butyric acid or other carboxylic acids.

    Reduction: Butyric acid or other reduced derivatives.

Comparison with Similar Compounds

    Butyric Acid: The parent compound of 3-chlorobutyric acid, lacking the chlorine substitution.

    2-Chlorobutyric Acid: A positional isomer with the chlorine atom at the second carbon position.

    4-Chlorobutyric Acid: Another positional isomer with the chlorine atom at the fourth carbon position.

Uniqueness: this compound is unique due to the specific position of the chlorine atom, which imparts distinct reactivity and properties compared to its isomers and the parent compound. This positional specificity makes it valuable in targeted chemical syntheses and applications where selective reactivity is required.

Properties

IUPAC Name

3-chlorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEMVPPCXNTVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883783
Record name Butanoic acid, 3-chloro-
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Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951-12-8
Record name 3-Chlorobutanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001951128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-CHLOROBUTYRIC ACID
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404459
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Record name Butanoic acid, 3-chloro-
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Record name Butanoic acid, 3-chloro-
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Record name 3-chlorobutyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 3-chlorobutyric acid be degraded by bacteria, and if so, how?

A2: Yes, certain bacteria can utilize this compound as a sole carbon source for growth. Research has shown that a strain of Rhodococcus sp. can degrade this compound by removing the chlorine atom through the action of a dehalogenase enzyme. This enzyme specifically acts on chlorinated aliphatic acids with the halogen in the β-position. [] Another study isolated Bacillus cereus WH2 which was able to degrade 97% of a related compound, 3-chloropropionic acid, within 36 hours. This bacterium utilizes a novel β-specific dehalogenase enzyme. []

Q2: Are there any potential applications of this compound in organic synthesis?

A3: Yes, this compound can serve as a useful building block in organic synthesis. For example, it can be converted into other valuable compounds, as demonstrated by its reaction with thionyl chloride in the presence of zinc chloride. This reaction leads to the production of oligomers containing this compound and 3-hydroxybutyryl chloride residues, highlighting its potential for generating chlorine-containing oligomers. [] Another study describes the use of this compound as a starting material in the synthesis of clevidipine butyrate, a pharmaceutical compound. []

Q3: Has this compound been investigated for its potential to induce lung tumors?

A4: Yes, research has explored the tumorigenic potential of various organohalides, including this compound, in strain A mice. While not as potent as some other compounds tested, this compound was categorized as a "borderline tumorigenic compound" in this particular study, indicating the need for further investigation into its potential carcinogenicity. []

Q4: Are there any known concerns regarding the environmental impact of this compound?

A4: While the provided research papers do not directly address the environmental impact of this compound, its use as a building block in organic synthesis and its potential for bacterial degradation raise questions about its fate and effects in the environment. Further research is needed to evaluate its ecotoxicological profile and develop strategies for its safe handling, use, and disposal.

Q5: What alternatives to traditional chemical synthesis exist for producing derivatives of this compound?

A6: The research highlights the potential for using biocatalytic approaches, such as employing bacterial dehalogenases, to generate specific derivatives of this compound. These enzymatic methods offer advantages in terms of selectivity, environmental friendliness, and potential for producing specific isomers. Further research into identifying and optimizing such biocatalytic pathways could lead to more sustainable and efficient production methods. [, ]

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